Cas no 1804082-13-0 (2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole)

2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole is a brominated heterocyclic compound featuring a benzo[d]oxazole core substituted with an ethyl group at the 6-position and a 2-bromoacetyl moiety at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems or pharmaceutical scaffolds. The bromoacetyl group provides a reactive site for nucleophilic substitution, enabling further functionalization. Its benzo[d]oxazole backbone contributes to stability and potential biological activity. The compound is useful in medicinal chemistry research, where it may serve as a precursor for developing bioactive molecules. Careful handling is recommended due to the reactivity of the bromoacetyl group.
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole structure
1804082-13-0 structure
Product name:2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole
CAS No:1804082-13-0
MF:C11H10BrNO2
MW:268.106602191925
CID:4818667

2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole
    • Inchi: 1S/C11H10BrNO2/c1-2-7-3-4-8-10(5-7)15-11(13-8)9(14)6-12/h3-5H,2,6H2,1H3
    • InChI Key: VNMXVGRTZGEIQM-UHFFFAOYSA-N
    • SMILES: BrCC(C1=NC2C=CC(=CC=2O1)CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • XLogP3: 3.4
  • Topological Polar Surface Area: 43.1

2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A081003729-1g
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole
1804082-13-0 98%
1g
$12,918.86 2022-04-02
Alichem
A081003729-500mg
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole
1804082-13-0 98%
500mg
$7,290.47 2022-04-02
Alichem
A081003729-250mg
2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole
1804082-13-0 98%
250mg
$5,523.27 2022-04-02

Additional information on 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole

Research Brief on 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole (CAS: 1804082-13-0) in Chemical Biology and Pharmaceutical Applications

The compound 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole (CAS: 1804082-13-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a bromoacetyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and targeted covalent inhibitors. Recent studies have highlighted its role in modulating key signaling pathways implicated in cancer and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole as a key building block for irreversible EGFR inhibitors. The bromoacetyl moiety enables covalent binding to cysteine residues in the ATP-binding pocket, resulting in prolonged target engagement and enhanced therapeutic efficacy. Researchers observed potent anti-proliferative activity against non-small cell lung cancer cell lines with IC50 values in the low nanomolar range, suggesting promising clinical potential.

Structural-activity relationship (SAR) studies have revealed that the 6-ethyl substitution on the benzoxazole ring significantly improves metabolic stability compared to unsubstituted analogs. This modification reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro microsomal stability assays. The compound's physicochemical properties (logP = 2.1, PSA = 45 Ų) indicate favorable drug-like characteristics for further optimization.

Innovative synthetic approaches to 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole have been developed, including a novel one-pot condensation-bromination sequence that achieves 78% yield with minimal purification steps. Recent process chemistry improvements have addressed previous challenges in controlling regioselectivity during the bromoacetylation step, enabling scalable production for preclinical studies.

Emerging applications extend beyond oncology, with preliminary data suggesting utility in neurodegenerative disease research. The compound's ability to cross the blood-brain barrier (as demonstrated in rodent models) and modulate protein aggregation pathways positions it as a potential lead for tauopathy therapeutics. However, further pharmacokinetic optimization may be required to achieve sufficient CNS exposure for chronic indications.

Ongoing research focuses on developing next-generation derivatives with improved selectivity profiles. A recent patent application (WO2023/154672) discloses fluorinated analogs that maintain covalent binding capability while reducing off-target reactivity. These developments underscore the continued importance of 2-(2-Bromoacetyl)-6-ethylbenzo[d]oxazole as a privileged scaffold in medicinal chemistry.

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